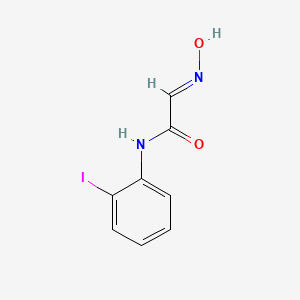![molecular formula C16H14Cl2N2O3 B15075983 Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate CAS No. 36034-82-9](/img/structure/B15075983.png)
Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate is a chemical compound with the molecular formula C16H14Cl2N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its aromatic structure, which includes a benzoate ester and a dichlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2,4-dichlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids and quinones.
Reduction: Amines and alcohols.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is facilitated by the compound’s aromatic structure, which allows for strong binding affinity.
Comparison with Similar Compounds
Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzamide: Similar structure but with an amide group instead of an ester.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
CAS No. |
36034-82-9 |
|---|---|
Molecular Formula |
C16H14Cl2N2O3 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-2-23-15(21)10-3-6-12(7-4-10)19-16(22)20-14-8-5-11(17)9-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22) |
InChI Key |
FILWLKBAVJRJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


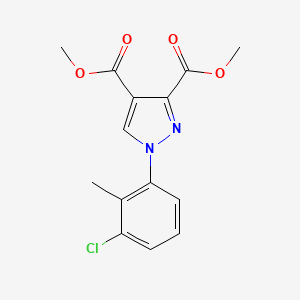
![Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
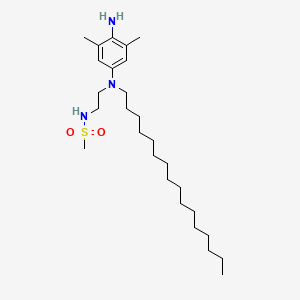
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
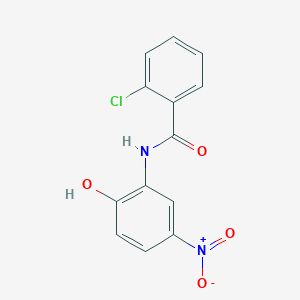

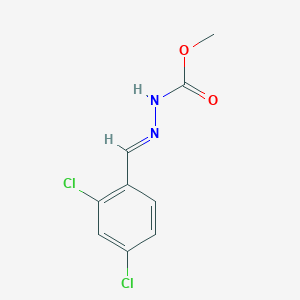
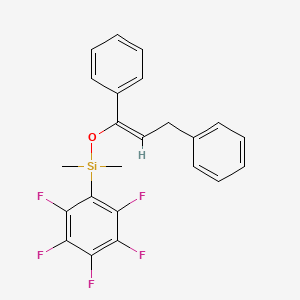
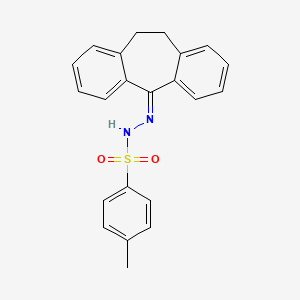

![2-(p-Tolyl)-2H-[1,2,4]triazino[5,6-b]indol-3(5H)-one](/img/structure/B15075976.png)
